Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-amine
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Overview
Description
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-amine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-amine can be achieved through several methods. One common approach involves the oxidation of a mercaptophenyl moiety to its corresponding disulfide, followed by C-H bond functionalization to enable intramolecular ring closure . Another method utilizes a tandem intermolecular C-N bond and intramolecular C-S bond formation sequence from o-bromo-arylisothiocyanates and aroylhydrazides, with copper(II) chloride dihydrate as a catalyst in water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide intermediates.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the heterocyclic core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or iodine, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve solvents like dimethyl sulfoxide or water, and catalysts such as copper(II) chloride dihydrate .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield disulfide derivatives, while substitution reactions can introduce various functional groups onto the heterocyclic core.
Scientific Research Applications
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-amine involves interactions with various molecular targets and pathways. For instance, the compound can inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole: Exhibits antitumor properties.
Phenol Derivative of Benzothiazole: Shows immunosuppressive activity.
Bicyclic Benzothiazole: Acts as an antibiotic.
Uniqueness
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-amine is unique due to its fused heterocyclic structure, which incorporates both nitrogen and sulfur atoms.
Properties
IUPAC Name |
[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4S/c9-7-10-11-8-12(7)5-3-1-2-4-6(5)13-8/h1-4H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYYHBWLPJIMLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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